REACTION_CXSMILES
|
[H-].[Na+].C(O)C.[CH3:6][C:7](=[O:10])[CH2:8][CH3:9].[C:11]([O:18][CH2:19][CH3:20])(=[O:17])[C:12]([O:14]CC)=O.S(=O)(=O)(O)O>>[O:14]=[C:12]([CH2:6][C:7](=[O:10])[CH2:8][CH3:9])[C:11]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
318 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a temperature of 0° C
|
Type
|
ADDITION
|
Details
|
Ten minutes after the addition
|
Type
|
CUSTOM
|
Details
|
was completed and still at 0° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into diethyl ether
|
Type
|
WASH
|
Details
|
After washing with water and brine
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration and evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to distillation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)CC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.4 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |